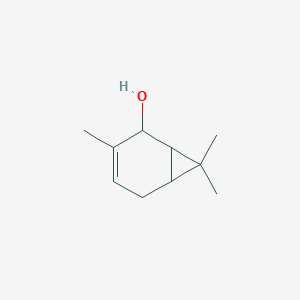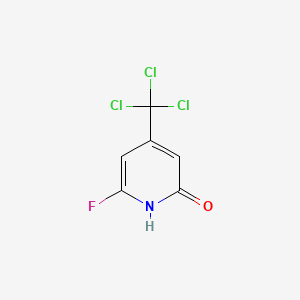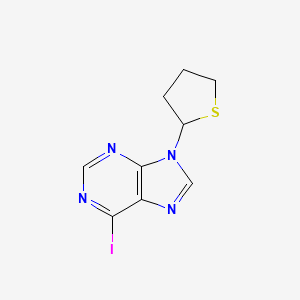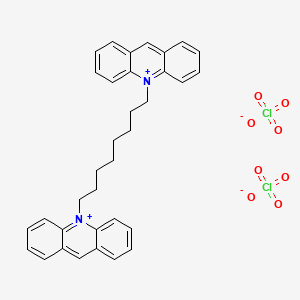
trans-3-Caren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Caren-2-ol: is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is a bicyclic monoterpenoid alcohol, characterized by its unique structure and properties. This compound is also known by other names such as t-Carenol and trans-3(10)-Caren-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Caren-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geraniol or nerol , which are monoterpenoid alcohols. The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources such as essential oils of certain plants. The compound can be isolated through steam distillation followed by fractional distillation to purify the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-3-Caren-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like or .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkenes or other substituted products.
Scientific Research Applications
Chemistry: trans-3-Caren-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown inhibitory effects against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its gastroprotective and anti-inflammatory effects. It has been found to modulate oxidative stress and inflammatory pathways .
Industry: this compound is used in the formulation of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties .
Mechanism of Action
The mechanism of action of trans-3-Caren-2-ol involves its interaction with cellular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
- trans-3(10)-Caren-2-ol
- Carenol
- t-Carenol
Comparison: trans-3-Caren-2-ol is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antimicrobial and anti-inflammatory properties are more pronounced compared to other carenols.
Properties
CAS No. |
93905-79-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3 |
InChI Key |
YCAQPZXDWPHYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)




![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)


![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
phenylsilane](/img/structure/B14357148.png)
